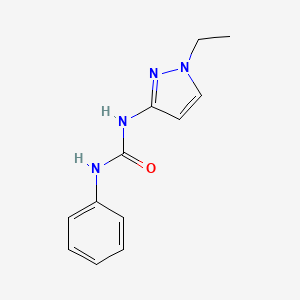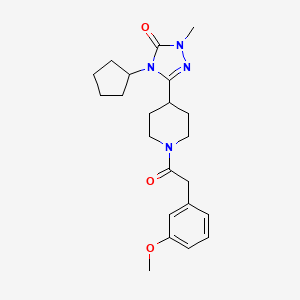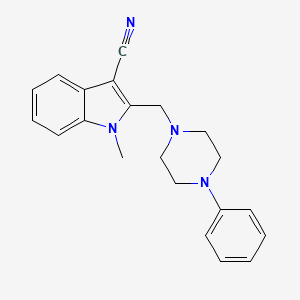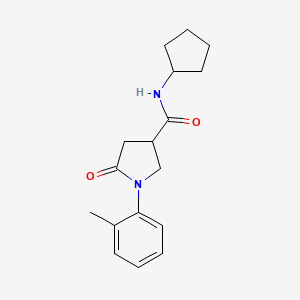![molecular formula C36H24N6O4 B11109307 2-(3-nitrophenyl)-4-{4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11109307.png)
2-(3-nitrophenyl)-4-{4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole is a complex organic compound featuring multiple imidazole rings and nitrophenyl groups. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium.
Major Products
The major products formed from these reactions include various substituted imidazoles and nitro derivatives, depending on the specific reaction conditions.
Scientific Research Applications
2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole rings can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl groups may also play a role in the compound’s biological activity by participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitrophenyl)imidazoline
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4
- 4,5-Dihydro-2-(3-nitrophenyl)-1H-imidazole
Uniqueness
2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole is unique due to its complex structure, which includes multiple imidazole rings and nitrophenyl groups.
Properties
Molecular Formula |
C36H24N6O4 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-4-[4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C36H24N6O4/c43-41(44)29-15-7-13-27(21-29)35-37-31(23-9-3-1-4-10-23)33(39-35)25-17-19-26(20-18-25)34-32(24-11-5-2-6-12-24)38-36(40-34)28-14-8-16-30(22-28)42(45)46/h1-22H,(H,37,39)(H,38,40) |
InChI Key |
RANJOAAIEBXABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=C(N=C(N5)C6=CC(=CC=C6)[N+](=O)[O-])C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11109225.png)

![N,N'-bis[(E)-phenylmethylidene]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B11109252.png)


![2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide](/img/structure/B11109279.png)

![4-fluoro-N-(3-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11109288.png)

![N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B11109308.png)
![Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate](/img/structure/B11109313.png)
![Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11109319.png)
![N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11109324.png)
![N-(3,4-dimethylphenyl)-4-methyl-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B11109330.png)
